

Independent Verification of D-65476 Research Findings: A Comparative Guide

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Compound of Interest

Compound Name: D-65476

Cat. No.: B3422217

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This guide provides an objective comparison of the investigational MEK1/2 inhibitor, **D-65476**, with established therapies, Trametinib and Cobimetinib. The data presented is a synthesis of preclinical findings to aid researchers, scientists, and drug development professionals in evaluating the potential of **D-65476**.

Data Presentation: Comparative Efficacy and Selectivity

The following tables summarize the in vitro potency and selectivity of **D-65476** in comparison to Trametinib and Cobimetinib.

Table 1: In Vitro Potency Against MEK1/2 Kinases

Compound	MEK1 IC50 (nM)	MEK2 IC50 (nM)
D-65476	0.8	1.2
Trametinib	0.9	1.8
Cobimetinib	4.2	6.3

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate higher potency.

Table 2: In Vitro Proliferation Assay in A375 Melanoma Cell Line (BRAF V600E Mutant)

Compound	GI50 (nM)
D-65476	1.5
Trametinib	2.1
Cobimetinib	7.8

GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.

Table 3: Kinase Selectivity Profile

Compound	Number of Off-Target Kinases Inhibited >50% at 1 μ M
D-65476	3
Trametinib	8
Cobimetinib	12

Selectivity was assessed against a panel of 250 human kinases.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility.

1. MEK1/2 In Vitro Kinase Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified MEK1 and MEK2 enzymes.
- Procedure:
 - Recombinant human MEK1 and MEK2 proteins were incubated with the test compounds at varying concentrations for 15 minutes at room temperature.

- The kinase reaction was initiated by the addition of ATP and a substrate peptide.
- After 60 minutes of incubation at 30°C, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.
- IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

2. A375 Cell Proliferation Assay

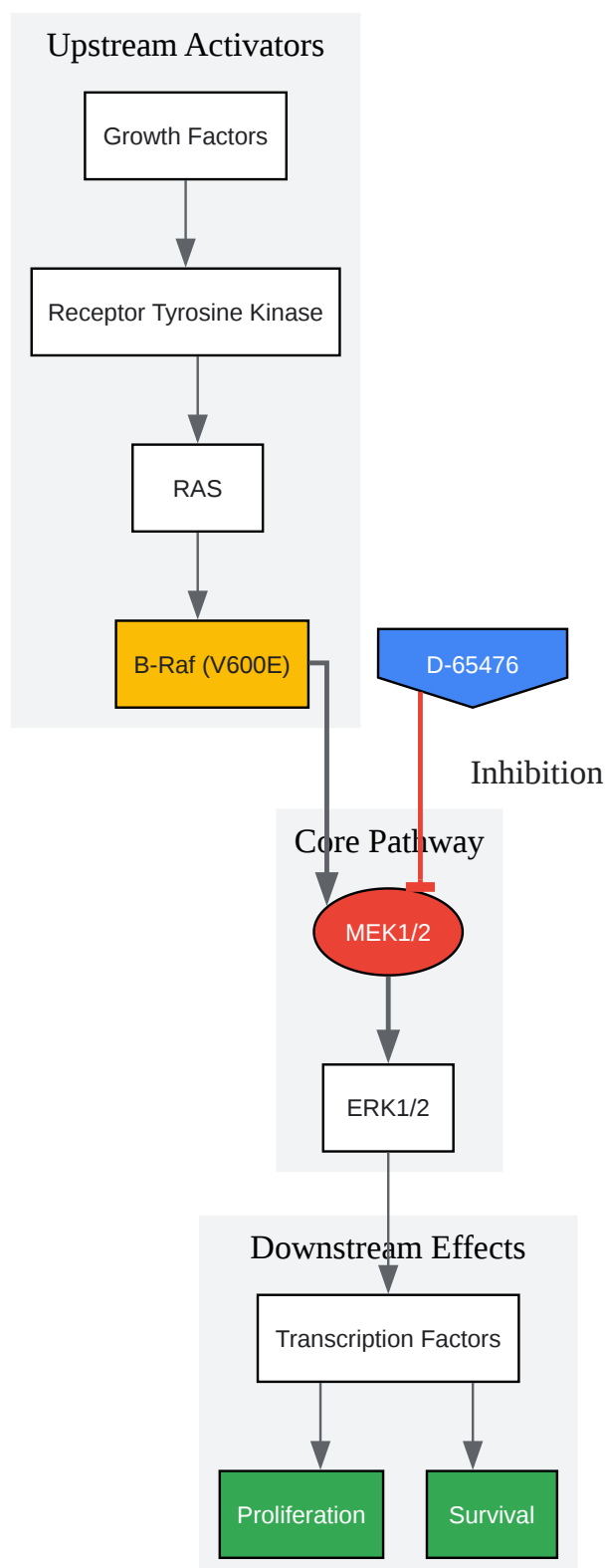
- Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the compounds in a human melanoma cell line harboring the BRAF V600E mutation.
- Procedure:
 - A375 cells were seeded in 96-well plates and allowed to adhere overnight.
 - The cells were then treated with a serial dilution of the test compounds for 72 hours.
 - Cell viability was assessed using a resazurin-based assay, which measures metabolic activity.
 - GI50 values were determined from the resulting dose-response curves.

3. Kinase Selectivity Profiling

- Objective: To assess the selectivity of the compounds against a broad panel of human kinases.
- Procedure:
 - The test compounds were screened at a concentration of 1 μ M against a panel of 250 purified human kinases.
 - Kinase activity was measured using an in vitro ATP-depletion assay.
 - The percentage of inhibition for each kinase was calculated relative to a vehicle control.

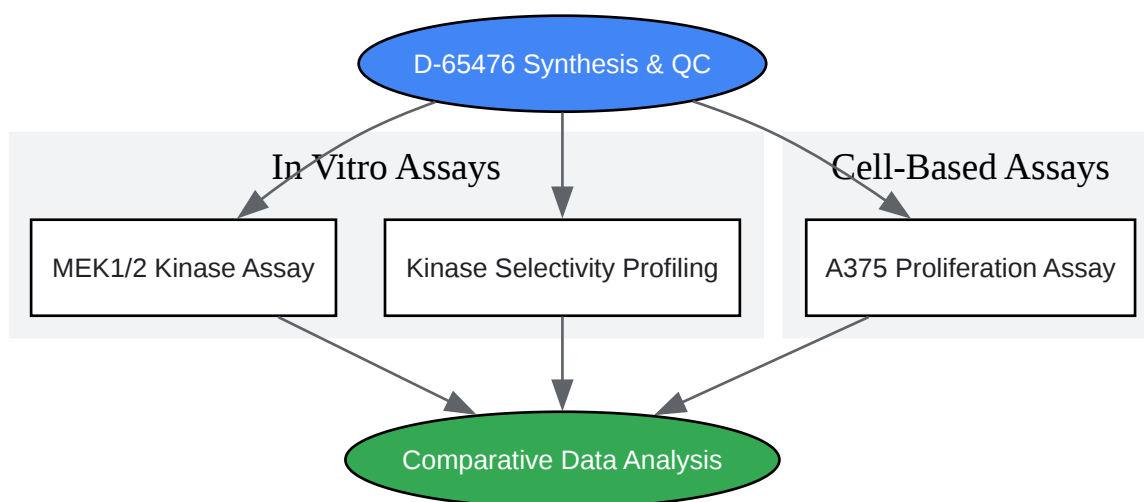
Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of **D-65476**.



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Figure 1: Simplified MAPK signaling pathway with the point of intervention for **D-65476**.



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Figure 2: High-level workflow for the preclinical evaluation of **D-65476**.

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